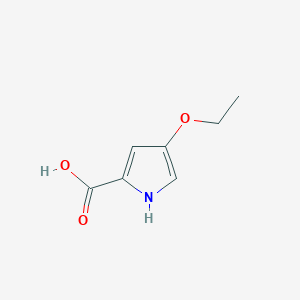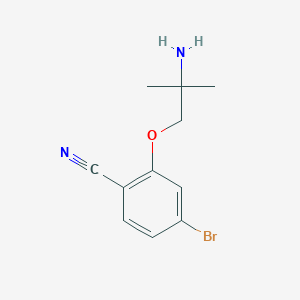
4-Bromo-2,5-difluorobenzimidamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-difluorobenzimidamide Hydrochloride is a synthetic chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride typically involves the reaction of 4-bromo-2,5-difluoroaniline with suitable reagents to introduce the imidamide group. One common method includes the use of amido-nitriles under mild reaction conditions, followed by cyclization to form the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, fluorination, and subsequent amide formation, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluorobenzimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The imidamide group can undergo cyclization to form imidazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Bromo-2,5-difluorobenzimidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-Bromo-2,5-difluoroaniline: A precursor in the synthesis of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar bromine and fluorine substitutions but different functional groups.
4-Bromo-2,5-difluorobenzoic acid: Another related compound used in organic synthesis.
Uniqueness: this compound is unique due to its specific imidamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H6BrClF2N2 |
|---|---|
Molecular Weight |
271.49 g/mol |
IUPAC Name |
4-bromo-2,5-difluorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5BrF2N2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,(H3,11,12);1H |
InChI Key |
NVXKSQQPKRTNPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)
![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)

![2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688589.png)


![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)
![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)

![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)


